Core Basic Properties of (R)-3-Amino-5-phenyl-1H-benzo[e]diazepin-2(3H)-one
Core Basic Properties of (R)-3-Amino-5-phenyl-1H-benzo[e]diazepin-2(3H)-one
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the fundamental basic properties of (R)-3-Amino-5-phenyl-1H-benzo[e]diazepin-2(3H)-one, a key chiral intermediate within the benzodiazepine class of compounds. Understanding these core physicochemical characteristics is paramount for its effective application in medicinal chemistry, process development, and formulation science.
Introduction: Significance in Drug Discovery
(R)-3-Amino-5-phenyl-1H-benzo[e]diazepin-2(3H)-one belongs to the benzodiazepine family, a class of heterocyclic compounds renowned for their diverse and potent pharmacological activities.[1][2] While many benzodiazepines are known for their therapeutic effects as anxiolytics, sedatives, and anticonvulsants, this particular molecule serves primarily as a versatile chiral building block for the synthesis of more complex and targeted therapeutic agents.[3][4][5]
The stereospecificity of the amino group at the C-3 position makes it an invaluable precursor for creating novel drug candidates with potentially improved efficacy and safety profiles. The successful progression of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Key parameters such as the ionization constant (pKa), solubility, and stability govern an API's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability and shelf-life.[6][7]
This guide offers a detailed examination of these basic properties, presenting not only the data but also the causality behind the selection of robust experimental methodologies for their determination.
Core Physicochemical Properties
A thorough characterization of the physicochemical properties is the foundation of rational drug development. For (R)-3-Amino-5-phenyl-1H-benzo[e]diazepin-2(3H)-one, the most critical parameters are its ionization behavior, solubility profile, and chemical stability.
Molecular Structure and Identifiers
The foundational data for this compound are summarized below. These identifiers are essential for accurate documentation and cross-referencing in research and regulatory submissions.
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | [8] |
| Molecular Formula | C₁₅H₁₃N₃O | [8] |
| Molecular Weight | 251.28 g/mol | [8] |
| CAS Number | 103343-47-1 | [4][9] |
| PubChem CID | 1502031 | [8] |
| Appearance | White to light yellow powder | [4] |
| Computed XLogP3 | 1.5 | [8] |
Ionization Constant (pKa)
The pKa value is arguably the most critical physicochemical parameter for a molecule with ionizable groups. It dictates the extent of ionization at a given pH, which directly influences solubility, membrane permeability, and interaction with biological targets.[6] This compound possesses two primary ionizable sites:
-
The C-3 Amino Group (-NH₂): This primary amine is expected to be basic and will be protonated (-NH₃⁺) at acidic pH. Its pKa value is crucial for understanding absorption in the gastrointestinal tract.
-
The N-1 Amide Proton (-NH-): The proton on the amide nitrogen is weakly acidic and can be deprotonated under strongly basic conditions.
2.2.1 Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for the precise determination of pKa values.[10][11] It relies on monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (acid or base).
Principle of the Method: The method involves dissolving the analyte in a suitable solvent system and titrating it with a standardized acid or base. The resulting pH curve is analyzed to find the inflection point, which corresponds to the pKa.[10] The Henderson-Hasselbalch equation provides the theoretical underpinning for this relationship.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-3-Amino-5-phenyl-1H-benzo[e]diazepin-2(3H)-one and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system if aqueous solubility is low (e.g., 50:50 methanol:water). Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.
-
Causality: A co-solvent is used to ensure the compound remains fully dissolved throughout the titration. The background electrolyte minimizes fluctuations in the activity coefficients of the ions in solution.
-
-
Initial Acidification: Acidify the sample solution to approximately pH 2.0 by adding a standardized strong acid (e.g., 0.1 M HCl). This ensures that the basic amino group is fully protonated at the start of the titration.
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Begin the titration by adding small, precise increments (e.g., 0.02 mL) of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.0 to ensure complete deprotonation of the amino group and to observe any potential deprotonation of the amide.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa is determined from the half-equivalence point, which can be identified by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
2.2.2 Visualization: pKa Determination Workflow
Caption: Workflow for potentiometric pKa determination.
Solubility Profile
Solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed.[12] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and predict their in vivo performance.[13]
2.3.1 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[12]
Principle of the Method: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound, which represents its solubility under those conditions.[12]
Step-by-Step Methodology:
-
Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer), as recommended by regulatory guidelines.[14] Prepare other relevant organic solvents as needed.
-
Sample Addition: Add an excess amount of (R)-3-Amino-5-phenyl-1H-benzo[e]diazepin-2(3H)-one to a series of vials, each containing a known volume of the prepared media. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Causality: The presence of excess solid is the defining feature of this method, ensuring that the solution is truly saturated at equilibrium.
-
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Trustworthiness: This filtration step is critical. Failure to remove all particulates will lead to an overestimation of solubility.
-
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL. The dose:solubility volume (DSV) can be calculated by dividing the highest therapeutic dose by the lowest measured solubility to assess its BCS classification.[14]
Stability Characteristics
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15] These studies are essential for determining re-test periods and recommended storage conditions.
2.4.1 Framework for Stability Assessment (ICH Guidelines)
A comprehensive stability program should be designed based on the principles outlined in the International Council for Harmonisation (ICH) Q1A guidelines.[16][17]
Forced Degradation (Stress Testing): The first step is to perform stress testing to identify likely degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those used for accelerated testing.
-
Acid/Base Hydrolysis: Expose the compound in solution to strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treat the compound with an oxidative agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to high heat (e.g., 70-80 °C).
-
Photostability: Expose the solid and solutions to light of a specified intensity (as per ICH Q1B guidelines).
Accelerated and Long-Term Stability Studies: Following stress testing, formal stability studies are conducted on at least three primary batches.
-
Long-Term Testing: Typically performed at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[16]
-
Accelerated Testing: Performed at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[16][18]
Throughout these studies, samples are pulled at specific time points (e.g., 0, 3, 6, 9, 12 months for long-term) and analyzed for appearance, assay, degradation products, and other relevant physical properties.[16]
Conclusion
The basic properties of (R)-3-Amino-5-phenyl-1H-benzo[e]diazepin-2(3H)-one—its pKa, solubility, and stability—are foundational to its successful application in pharmaceutical research and development. The amino function confers basicity, making its ionization state highly dependent on pH, which in turn governs its solubility and potential for absorption. The protocols detailed in this guide for potentiometric titration and shake-flask solubility determination represent robust, field-proven methods for accurately characterizing these attributes. A systematic approach to stability testing, grounded in ICH guidelines, is necessary to ensure the integrity and quality of the compound throughout its lifecycle. A comprehensive understanding of these core characteristics enables scientists to design more effective synthetic routes, develop robust formulations, and ultimately accelerate the journey of new therapeutic agents to the clinic.
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